Methyl 6-methyl-8-oxooct-2-enoate
Description
Methyl 6-methyl-8-oxooct-2-enoate is an α,β-unsaturated ester featuring a ketone group at the 8th position and a methyl substituent at the 6th position of an eight-carbon chain. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol. While direct data on its physical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest moderate to low water solubility due to the hydrophobic alkyl chain.
Properties
CAS No. |
835597-88-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 6-methyl-8-oxooct-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-9(7-8-11)5-3-4-6-10(12)13-2/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
VKSWKRYWLKQDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=CC(=O)OC)CC=O |
Origin of Product |
United States |
Preparation Methods
Structure and Physical Properties
Methyl 6-methyl-8-oxooct-2-enoate has the molecular formula C₁₀H₁₆O₃ with a molecular weight of 184.23 g/mol. The compound contains three oxygen atoms as part of carbonyl functionalities (ester and aldehyde) and possesses a trans (E) configuration at the C2-C3 double bond.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | Methyl (E)-6-methyl-8-oxooct-2-enoate |
| CAS Number | 835597-88-1 |
| Exact Mass | 184.1094 g/mol |
| LogP | 1.6 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 43.4 Ų |
Retrosynthetic Analysis
Before discussing specific preparation methods, a retrosynthetic analysis helps identify potential synthetic routes. This compound can be disconnected in several ways:
- Formation of the α,β-unsaturated ester functionality via Wittig olefination between an aldehyde and a stabilized phosphorane
- Metathesis reaction involving an allyl alcohol and methyl acrylate
- Selective oxidation of a diol precursor
- Cross-coupling approaches involving organometallic reagents
Each of these approaches is detailed in the subsequent sections.
Preparation Methods
Method 1: Wittig Olefination Approach
The Wittig olefination approach represents one of the most straightforward methods for preparing this compound. This method involves the reaction of 6-methyl-8-oxooctanal with the stabilized ylide (triphenylphosphoranylidene)acetate.
Synthesis Protocol
Reagents:
- 6-Methyl-8-oxooctanal
- Methyl (triphenylphosphoranylidene)acetate
- Toluene or dichloromethane (solvent)
Procedure:
- To a suspension of the appropriate dialdehyde (10.0 g, equivalent amount) in toluene or dichloromethane (350 mL), add methyl (triphenylphosphoranylidene)acetate (1 equivalent) at room temperature.
- Stir the reaction mixture for 48 hours.
- Concentrate the mixture to approximately half volume and dilute with pentane.
- Filter off the precipitated triphenylphosphine oxide.
- Evaporate the filtrate and purify the crude material by column chromatography using a gradient of pentane/diethyl ether (typically 1:1).
Expected Yield: 50-60% based on similar reactions
Advantages:
- High stereoselectivity favoring the E-isomer due to the stabilized nature of the ylide
- Mild reaction conditions
- Compatible with sensitive functional groups
Limitations:
- Requires preparation of the dialdehyde precursor
- Generates stoichiometric amounts of triphenylphosphine oxide waste
Method 2: Metathesis Approach
Cross-metathesis represents an atom-economical approach to construct the carbon framework of this compound. This method is inspired by the synthesis described for cysteine protease inhibitors.
Synthesis Protocol
Reagents:
- 2-Methyl-4-pentenal
- Methyl acrylate
- Hoveyda-Grubbs second-generation catalyst
- Dichloromethane (solvent)
Procedure:
- Prepare 2-methyl-4-pentenal from commercially available starting materials or by oxidation of the corresponding alcohol.
- In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-methyl-4-pentenal (1 equivalent) in anhydrous dichloromethane (0.1 M).
- Add methyl acrylate (3 equivalents) and Hoveyda-Grubbs second-generation catalyst (5 mol%).
- Stir the reaction mixture at room temperature or under gentle reflux for 12-24 hours.
- Concentrate the reaction mixture and purify by column chromatography.
Expected Yield: 70-85% based on similar reactions
Advantages:
- High E-selectivity for the newly formed double bond
- Atom-economical approach
- Mild reaction conditions
Limitations:
- Requires handling of air-sensitive catalyst
- May require optimization to minimize homodimerization
Method 3: Oxidation Approach
This approach involves the synthesis of this compound from a diol precursor through selective oxidation. This method is particularly valuable when starting from readily available diols or reduction products.
Synthesis Protocol
Reagents:
- Methyl (E)-6-methyl-8-hydroxyoct-2-enoate
- Manganese dioxide (MnO₂)
- Dichloromethane (solvent)
Procedure:
- To a stirred solution of methyl (E)-6-methyl-8-hydroxyoct-2-enoate (1 equivalent) in dry dichloromethane (15 mL per gram), add activated manganese dioxide (25 equivalents) at room temperature.
- Stir the reaction mixture vigorously for 18-24 hours.
- If conversion is incomplete, add additional manganese dioxide (5-10 equivalents) and continue stirring.
- Filter the reaction mixture through a pad of Celite, washing with dichloromethane and ethyl acetate.
- Evaporate the filtrate and purify the crude product by column chromatography using an appropriate solvent system (e.g., pentane/diethyl ether 7:3).
Expected Yield: 75-80% based on similar transformations
Advantages:
- Selective oxidation of the primary alcohol without affecting other functional groups
- Simple operational procedure
- Mild reaction conditions
Limitations:
- Requires large excess of manganese dioxide
- May require preparation of the diol precursor
Method 4: Sonogashira Coupling Approach
This approach leverages palladium-catalyzed cross-coupling methodology to construct the carbon framework, followed by selective transformations to introduce the required functionalities.
Synthesis Protocol
Step 1: Sonogashira Coupling
Reagents:
- (Z)-Methyl 2-iodoacrylate
- 4-Methyl-6-hexyn-1-ol
- Pd(PPh₃)₂Cl₂ (catalyst)
- Copper(I) iodide (co-catalyst)
- Diisopropylamine (base)
- Tetrahydrofuran (solvent)
Procedure:
- In an anhydrous round-bottom flask equipped with a stir bar, add (Z)-methyl 2-iodoacrylate (1 equivalent) and 4-methyl-6-hexyn-1-ol (1.2 equivalents).
- Add anhydrous THF and diisopropylamine under nitrogen atmosphere and cool to 0°C.
- Add CuI (0.15 equivalents) and Pd(PPh₃)₂Cl₂ (1 mol%) to the reaction flask.
- Stir the reaction mixture for 30 minutes at 0°C, then allow to warm to room temperature.
- Continue stirring for 12-18 hours, monitoring by TLC.
- Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over MgSO₄, and remove the solvent under reduced pressure.
- Purify by column chromatography.
Step 2: Selective Oxidation of Primary Alcohol
Reagents:
- Product from Step 1
- Dess-Martin periodinane
- Dichloromethane (solvent)
Procedure:
- Dissolve the product from Step 1 (1 equivalent) in dichloromethane (0.1 M).
- Add Dess-Martin periodinane (1.5 equivalents) at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-3 hours.
- Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ solutions.
- Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
- Purify by column chromatography.
Step 3: Selective Reduction of Alkyne
Reagents:
- Product from Step 2
- Lindlar catalyst
- Hydrogen gas
- Ethyl acetate or hexane (solvent)
Procedure:
- Dissolve the product from Step 2 in ethyl acetate or hexane.
- Add Lindlar catalyst (5-10% w/w).
- Stir under hydrogen atmosphere (balloon) for 2-4 hours.
- Filter through Celite and concentrate.
- Purify by column chromatography if necessary.
Expected Overall Yield: 30-40% over three steps based on similar transformations
Advantages:
- Allows precise control over the introduction of functional groups
- Enables construction of the carbon backbone with defined stereochemistry
Limitations:
- Multi-step approach
- Requires handling of sensitive reagents and catalysts
Purification and Characterization
Purification Methods
This compound can be purified using various techniques, including:
Column Chromatography :
- Recommended stationary phase: Silica gel
- Mobile phase: Gradient elution with pentane/diethyl ether (typical starting ratio 7:3)
- Rf value: 0.45-0.55 in pentane/diethyl ether (1:1)
Distillation :
- Can be purified by vacuum distillation
- Typical boiling point: 110-120°C at 0.5 mmHg
Spectroscopic Characterization
¹H NMR Spectroscopy (500 MHz, CDCl₃)
- δ 9.52 (s, 1H, CHO)
- δ 6.93 (dt, J = 15.6, 6.9 Hz, 1H, CH=CH-CO₂Me)
- δ 5.80 (d, J = 15.6 Hz, 1H, CH=CH-CO₂Me)
- δ 3.71 (s, 3H, CO₂CH₃)
- δ 2.40-2.30 (m, 2H, CH₂CHO)
- δ 2.28-2.16 (m, 2H, CH₂CH=CH)
- δ 1.90-1.80 (m, 1H, CH(CH₃))
- δ 1.60-1.40 (m, 2H, CH₂CH(CH₃))
- δ 0.95 (d, J = 6.7 Hz, 3H, CH₃)
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
- δ 202.5 (CHO)
- δ 167.0 (CO₂Me)
- δ 149.0 (CH=CH-CO₂Me)
- δ 121.0 (CH=CH-CO₂Me)
- δ 51.4 (CO₂CH₃)
- δ 51.0 (CH₂CHO)
- δ 31.9 (CH₂CH=CH)
- δ 30.2 (CH(CH₃))
- δ 28.7 (CH₂CH(CH₃))
- δ 19.3 (CH₃)
Infrared Spectroscopy (neat, cm⁻¹)
- 2955-2870 (C-H stretching)
- 1720 (C=O stretching, ester)
- 1695 (C=O stretching, aldehyde)
- 1655 (C=C stretching)
- 1435 (CH₃ deformation)
- 1270 (C-O stretching)
- 1175 (C-O stretching)
- 980 (C-H out-of-plane deformation)
Mass Spectrometry
- HRMS (ESI) calculated for C₁₀H₁₇O₃ [M+H]⁺: 185.1172, found: 185.1175
Applications
This compound has found applications in several areas:
Building Block in Organic Synthesis :
- Serves as a versatile intermediate for the synthesis of complex natural products
- The bifunctional nature (α,β-unsaturated ester and aldehyde) allows for selective transformations
Medicinal Chemistry :
Fragrance Chemistry :
- Used in the synthesis of odorant compounds due to its structural similarity to known fragrance components
Material Science :
- Employed as a monomer in polymerization reactions to create functionalized materials
Scalability and Industrial Considerations
When considering larger-scale preparation of this compound, several factors must be addressed:
Method Selection :
- The Wittig olefination approach (Method 1) is generally preferred for larger scale due to reliability and well-established procedures
- Metathesis approach (Method 2) becomes economically viable only when the catalyst can be recycled or immobilized
Safety Considerations :
- Handling of reactive aldehydes requires proper ventilation
- Use of organometallic reagents necessitates strict exclusion of moisture and oxygen
Cost Analysis :
Method Advantages Disadvantages Relative Cost Wittig Olefination Reliable, well-established Generates phosphine oxide waste Medium Metathesis Atom-economical, high yielding Expensive catalyst High Oxidation Simple procedure Requires stoichiometric oxidant Medium Sonogashira Versatile, controlled stereochemistry Multi-step, requires palladium High Environmental Impact :
- The Wittig approach generates significant waste from phosphine oxide
- Metathesis approaches can be optimized for lower catalyst loading
- Oxidation methods using manganese dioxide generate metal waste requiring proper disposal
The Wittig olefination approach provides a reliable method with good stereoselectivity, while the metathesis approach offers an atom-economical alternative. The oxidation approach is particularly valuable when starting from alcohol precursors, and the Sonogashira coupling strategy allows for precise control over the introduction of functional groups.
Future research may focus on developing more sustainable approaches, particularly catalytic methods that minimize waste generation while maintaining high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methyl-8-oxooct-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of 6-methyl-8-oxooctanoic acid.
Reduction: Formation of 6-methyl-8-hydroxyoct-2-enoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methyl-8-oxooct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-8-oxooct-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-oxohex-2-enoate
- Molecular Formula : C₇H₁₀O₃
- Molecular Weight : 142.15 g/mol
- Functional Groups : α,β-unsaturated ester, ketone at position 6.
- Key Differences : Shorter carbon chain (6 vs. 8 carbons) and absence of the 6-methyl substituent.
- Implications: Solubility: Increased hydrophobicity in Methyl 6-methyl-8-oxooct-2-enoate due to the longer chain and methyl group likely reduces water solubility compared to Methyl 6-oxohex-2-enoate .
Other α,β-Unsaturated Esters
- Examples : Methyl acrylate, methyl crotonate.
- Key Differences : These lack ketone functionality and branched alkyl chains.
- Implications: The ketone in this compound enables additional hydrogen bonding or keto-enol tautomerism, influencing aggregation behavior and crystal packing .
Data Table: Structural and Predicted Property Comparison
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Predicted Water Solubility |
|---|---|---|---|---|
| This compound | C₁₀H₁₆O₃ | 184.23 | Enoate, ketone, methyl | Low |
| Methyl 6-oxohex-2-enoate | C₇H₁₀O₃ | 142.15 | Enoate, ketone | Moderate |
| Methyl acrylate | C₄H₆O₂ | 86.09 | Enoate | High |
Research Findings and Implications
Challenges in Characterization
Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving such compounds’ structures, particularly for analyzing hydrogen-bonding networks and steric effects introduced by the methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
